![molecular formula C29H34N2O3S B2435415 1-((4-ethylphenoxy)methyl)-6,7-dimethoxy-N-phenethyl-3,4-dihydroisoquinoline-2(1H)-carbothioamide CAS No. 536698-49-4](/img/structure/B2435415.png)
1-((4-ethylphenoxy)methyl)-6,7-dimethoxy-N-phenethyl-3,4-dihydroisoquinoline-2(1H)-carbothioamide
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Overview
Description
1-((4-ethylphenoxy)methyl)-6,7-dimethoxy-N-phenethyl-3,4-dihydroisoquinoline-2(1H)-carbothioamide is a useful research compound. Its molecular formula is C29H34N2O3S and its molecular weight is 490.66. The purity is usually 95%.
BenchChem offers high-quality 1-((4-ethylphenoxy)methyl)-6,7-dimethoxy-N-phenethyl-3,4-dihydroisoquinoline-2(1H)-carbothioamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((4-ethylphenoxy)methyl)-6,7-dimethoxy-N-phenethyl-3,4-dihydroisoquinoline-2(1H)-carbothioamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Isoquinoline derivatives have been investigated for their potential anticancer properties. This compound’s unique structure may interfere with cancer cell growth, making it a candidate for further exploration in cancer therapy .
- Biofilms, which are communities of microorganisms adhering to surfaces, pose challenges in medicine and industry. Compounds like this one could potentially inhibit biofilm formation, making them valuable in antimicrobial research .
- Isoquinolines have shown neuroprotective properties by modulating neurotransmitter systems. Investigating this compound’s impact on neuronal health and neurodegenerative diseases could be promising .
- The presence of phenolic and methoxy groups suggests anti-inflammatory activity. Researchers could explore its effects on inflammatory pathways and immune responses .
- Isoquinoline derivatives have been studied for their cardiovascular effects. Investigating this compound’s impact on blood vessels, heart function, or hypertension could yield valuable insights .
- The 1,2,3-triazole moiety in this compound is versatile for chemical modifications. Researchers can use it as a scaffold for designing novel drugs or probes for biological studies .
Anticancer Activity
Anti-Biofilm Properties
Neuroprotective Effects
Anti-Inflammatory Potential
Cardiovascular Applications
Chemical Biology and Drug Design
Mechanism of Action
Target of Action
It is known that many compounds with similar structures, such as indole derivatives, have broad-spectrum biological activities and bind with high affinity to multiple receptors .
Mode of Action
Compounds with similar structures often work through electrophilic substitution, which occurs readily due to excessive π-electrons delocalization .
Biochemical Pathways
It is known that many bioactive aromatic compounds, including indole derivatives, can affect a variety of biochemical pathways, leading to diverse biological activities .
Pharmacokinetics
Some properties such as logp, logd, and logsw, which can give insights into the compound’s lipophilicity, distribution, and solubility, are provided .
Result of Action
Compounds with similar structures have been reported to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
properties
IUPAC Name |
1-[(4-ethylphenoxy)methyl]-6,7-dimethoxy-N-(2-phenylethyl)-3,4-dihydro-1H-isoquinoline-2-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34N2O3S/c1-4-21-10-12-24(13-11-21)34-20-26-25-19-28(33-3)27(32-2)18-23(25)15-17-31(26)29(35)30-16-14-22-8-6-5-7-9-22/h5-13,18-19,26H,4,14-17,20H2,1-3H3,(H,30,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGPSPVQIXIJNTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=S)NCCC4=CC=CC=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.